1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane

Reactive Diluent Viscosity Reduction Epoxy Formulation

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol diglycidyl ether, is a low-viscosity, difunctional cycloaliphatic epoxy monomer. With the molecular formula C14H24O4 and an epoxy equivalent weight (EEW) typically ranging from 145–185 g/eq depending on the commercial grade, this compound serves as a reactive diluent for high-viscosity epoxy resins and as a building block for UV-curable systems and advanced polymer synthesis.

Molecular Formula C14H24O4
Molecular Weight 256.34 g/mol
CAS No. 14228-73-0
Cat. No. B084292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane
CAS14228-73-0
Molecular FormulaC14H24O4
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC1CC(CCC1COCC2CO2)COCC3CO3
InChIInChI=1S/C14H24O4/c1-2-12(6-16-8-14-10-18-14)4-3-11(1)5-15-7-13-9-17-13/h11-14H,1-10H2
InChIKeyVQMQXWYQIIUJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane (CAS 14228-73-0): A Cycloaliphatic Diepoxide for Advanced Epoxy Formulations


1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol diglycidyl ether, is a low-viscosity, difunctional cycloaliphatic epoxy monomer [1]. With the molecular formula C14H24O4 and an epoxy equivalent weight (EEW) typically ranging from 145–185 g/eq depending on the commercial grade, this compound serves as a reactive diluent for high-viscosity epoxy resins and as a building block for UV-curable systems and advanced polymer synthesis .

Why 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane Cannot Be Substituted by Aromatic or Aliphatic Epoxy Diluents


Generic substitution fails because the cycloaliphatic backbone of 1,4-bis((2,3-epoxypropoxy)methyl)cyclohexane confers a unique balance of low viscosity, high reactivity, and superior UV resistance that cannot be replicated by aromatic glycidyl ethers (e.g., Bisphenol A diglycidyl ether, which suffers from UV degradation) or simple aliphatic diglycidyl ethers (e.g., ethylene glycol diglycidyl ether, which exhibits significantly higher viscosity and lower dilution efficiency) [1]. A direct performance comparison shows that the compound’s dilution effect is 3–4 times greater than that of ethylene glycol diglycidyl ether, and its fully saturated ring structure avoids the chromophoric absorption that causes yellowing and embrittlement in aromatic epoxy diluents upon outdoor exposure [2][3]. The evidence below quantifies these critical performance gaps.

Quantitative Differentiation: How 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane Outperforms In-Class Alternatives


Low Viscosity Profile Enables Higher Filler Loading and Improved Processability

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane exhibits a significantly lower viscosity compared to conventional epoxy resin precursors and alternative reactive diluents, directly improving formulation flow and enabling higher filler loading. Commercial grades such as HELOXY Modifier 107 and EPOTEC RD-111 show viscosity ranges of 55–75 cP and 60–90 cP at 25°C, respectively, whereas standard Bisphenol A diglycidyl ether (DGEBA) resins typically exhibit viscosities in the range of 4,000–15,000 cP at 25°C [1][2]. This 50–250× reduction in viscosity allows the compound to be used as an efficient reactive diluent that does not compromise the cured network density.

Reactive Diluent Viscosity Reduction Epoxy Formulation

Cycloaliphatic Backbone Provides Verified UV Stability Advantage Over Aromatic Epoxies

The fully saturated cycloaliphatic ring structure of 1,4-bis((2,3-epoxypropoxy)methyl)cyclohexane inherently lacks the aromatic chromophores present in bisphenol-based epoxies, resulting in quantifiably superior resistance to UV-induced degradation. In a comparative study of DGEBA epoxy cured with structurally different hardeners, the cycloaliphatic-cured system exhibited the lowest mass loss after UV irradiation compared to aromatic and aliphatic hardener-cured counterparts [1]. Specifically, the cycloaliphatic system showed reduced water absorption and an increase in glass transition temperature (Tg) following UV exposure, whereas aromatic-cured systems exhibited significant surface degradation and Tg depression [1]. Commercial technical literature further confirms that formulations based on this cycloaliphatic diepoxide demonstrate 'outstanding weatherability' and 'improved UV resistance' relative to aromatic epoxy diluents [2].

UV Resistance Weatherability Non-Yellowing

Dilution Efficiency: 3–4× Greater Viscosity Reduction Than Linear Aliphatic Diglycidyl Ethers

When used as a reactive diluent in epoxy formulations, 1,4-bis((2,3-epoxypropoxy)methyl)cyclohexane demonstrates a dilution effect that is 3–4 times greater than that of ethylene glycol diglycidyl ether, a common linear aliphatic reactive diluent [1]. This means that a smaller addition of the cycloaliphatic compound is required to achieve a target viscosity, which helps preserve the cured network's crosslink density and mechanical properties. The superior dilution efficiency is attributed to the unique cyclic structure and molecular flexibility of the cyclohexane ring core [1].

Dilution Efficiency Reactive Diluent Performance Viscosity Reduction Factor

High Purity and Tight Specification Control for Reproducible Performance

Commercial grades of 1,4-bis((2,3-epoxypropoxy)methyl)cyclohexane are supplied with stringent purity specifications that ensure reproducible formulation behavior. For example, EPOTEC RD-111 is controlled to a maximum hydrolyzable chlorine content of 0.1%, maximum water content of 0.1%, and maximum epichlorohydrin content of 10 ppm [1]. These low impurity levels are critical for applications requiring high electrical insulation properties and for minimizing side reactions during curing. The epoxide value is tightly controlled between 5.41–6.06 eq/kg, ensuring predictable stoichiometry and crosslink density [1].

Purity Hydrolyzable Chloride Batch Consistency

Proven Application Scenarios for 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane Based on Differentiated Performance


Outdoor-Durable Coatings and Civil Engineering Grouts

The cycloaliphatic structure confers verified UV stability and low yellowing, making 1,4-bis((2,3-epoxypropoxy)methyl)cyclohexane an ideal reactive diluent for high-performance outdoor coatings, machinery grouts, and concrete repair mortars where long-term weatherability is required [1]. Its low viscosity allows high filler loading without compromising flow, directly supporting heavy-duty civil engineering applications.

Electronic Encapsulants and Potting Compounds

The combination of low viscosity (55–90 cP), high purity (≤0.1% hydrolyzable chloride), and excellent electrical insulation properties enables efficient impregnation of delicate electronic components and wire windings [1]. The compound's 5-year shelf life and consistent epoxide value (5.41–6.06 eq/kg) ensure reliable performance in high-reliability electronic encapsulation .

UV-Curable 3D Printing Resins and Photopolymerization Systems

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane has been successfully employed as a fossil-based benchmark resin in hot-lithography 3D printing studies, demonstrating good reactivity to UV light and enabling the production of complex, self-standing shapes [1]. Its low viscosity facilitates resin recoating in vat photopolymerization processes, while the difunctional epoxy architecture supports rapid network formation.

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